![molecular formula C12H20N4O2 B5630953 1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-N-methylpyrrolidine-3-carboxamide](/img/structure/B5630953.png)
1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-N-methylpyrrolidine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, where precursors such as carbamimides are reacted with carboxylic acids in the presence of activating agents like 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole. Such reactions are typically conducted under basic conditions, leading to the formation of the desired oxadiazole core alongside other functional groups, depending on the starting materials used (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds containing oxadiazole and pyrrolidine rings can be elucidated using techniques like X-ray diffraction, which provides detailed information on the crystal system, space group, and molecular dimensions. These structures often display intermolecular interactions such as weak C‒H···O contacts and aromatic π–π stacking, contributing to the overall stability and packing of the molecules in the solid state (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-N-methylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)10-14-15-11(18-10)16-6-5-8(7-16)9(17)13-4/h8H,5-7H2,1-4H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDLZXVTGOJONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)N2CCC(C2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-1,3,4-oxadiazol-2-YL)-N-methylpyrrolidine-3-carboxamide |
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